5-bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
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Overview
Description
5-Bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound with an interesting structural arrangement. It is a brominated pyrimidine derivative that is composed of a nitrogen-containing heterocyclic ring with a sulfur atom attached. This compound has been studied extensively due to its potential applications in scientific research. It has been used in various biological and biochemical studies, such as the synthesis of other compounds and the study of protein-ligand interactions.
Scientific Research Applications
5-Bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has been used in various scientific research applications. It has been used as an inhibitor of certain enzymes, such as histone deacetylase and protein kinase C. It has also been used in the synthesis of other compounds, such as other brominated pyrimidine derivatives. In addition, it has been used to study protein-ligand interactions and to study the effects of certain drugs on the activity of certain enzymes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as histone deacetylase and protein kinase C. It is believed that the compound binds to the active sites of these enzymes and blocks their activity. In addition, it is believed that the compound may also interact with other proteins and enzymes in the cell, thus affecting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine are not fully understood. However, it is believed that the compound may affect the activity of certain enzymes, such as histone deacetylase and protein kinase C. In addition, it is believed that the compound may also interact with other proteins and enzymes in the cell, thus affecting their activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine in lab experiments is its ability to inhibit certain enzymes, such as histone deacetylase and protein kinase C. This makes it a useful tool for studying the activity of these enzymes and their effects on other proteins and enzymes in the cell. However, one limitation of using this compound in lab experiments is that it is not very stable and can easily degrade in the presence of light or heat.
Future Directions
The potential future directions for 5-Bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine include further studies on its biochemical and physiological effects, potential applications in drug design and development, and studies of its ability to inhibit other enzymes. In addition, further studies on its stability and potential degradation products could provide useful information for researchers. Finally, further research into its potential applications in other areas, such as in food science or biocatalysis, could also be beneficial.
Synthesis Methods
5-Bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can be synthesized from 5-bromopyrimidine and 2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine. The synthesis process begins with the reaction of 5-bromopyrimidine with 2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, with the bromine atom being replaced by the sulfur atom. The reaction is typically carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
5-bromo-2-methylsulfanyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN6S/c1-18-10-12-4-8(11)9(15-10)16-5-7(6-16)17-13-2-3-14-17/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCRZWFDWJGPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CC(C2)N3N=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(methylsulfanyl)-4-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine |
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